Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9BrN2O3 and a molecular weight of 261.07 g/mol. It is classified as a pyrazine derivative, which is notable for its potential biological activity. The compound is recognized for its ability to inhibit the activity of the protein SHP2, making it of particular interest in medicinal chemistry and biological research.
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate can be synthesized from ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate through bromination. The compound falls under the category of heterocyclic compounds, specifically pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms.
The synthesis of ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate involves the bromination of ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate. The general procedure includes:
The detailed procedure involves dissolving ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate in DMF, cooling the solution, adding N-bromosuccinimide, and allowing it to stir before workup to isolate the product .
The molecular structure of ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate consists of a pyrazine ring substituted with a bromine atom at the sixth position and a hydroxy group at the third position. The ethyl ester group is attached to the carboxylic acid functional group at the second position.
Key structural data include:
The compound's structure can be represented as follows:
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate can undergo various chemical reactions:
These reactions allow for the synthesis of various derivatives that may have distinct biological activities.
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate exhibits its biological activity primarily through inhibition of SHP2 (Src Homology Phosphatase 2). This enzyme plays a significant role in various signaling pathways related to cell growth and differentiation.
The mechanism involves:
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate has several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate has diverse applications in scientific research:
This compound's unique structure and biological activity make it a valuable subject for ongoing research in medicinal chemistry and related fields.
Bromination of pyrazine carboxylates demands precise control to achieve selective halogenation while preserving labile functional groups. Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate is typically synthesized from its non-brominated precursor, ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate (CAS 141872-22-2) [6]. The bromination employs electrophilic agents, with N-bromosuccinimide (NBS) being predominant due to its moderate reactivity and compatibility with polar solvents like N,N-dimethylformamide (DMF) or chloroform [3]. Alternative reagents such as bromine (Br₂) in acetic acid are documented but require stringent temperature control (<0°C) to suppress polybromination [8]. Success hinges on the electron-deficient nature of the pyrazine ring, with the C6 position proving most susceptible to electrophilic attack due to resonance effects from the adjacent 3-hydroxy group [3] [10].
Table 1: Comparison of Brominating Agents
Reagent | Solvent | Temperature | Yield (%) | Selectivity |
---|---|---|---|---|
NBS | DMF | 20-25°C | 82-85 | High (C6) |
Br₂ | Acetic acid | 0-5°C | 75-78 | Moderate |
NBS | Chloroform | Reflux | 70-72 | Low |
Regioselectivity in pyrazine bromination is governed by the directing effects of existing substituents. The 3-hydroxy group in the precursor acts as a strong ortho-para director, favoring electrophilic substitution at C6 (positioned para to oxygen) over C5 (ortho to the methyl group) [3] [10]. Computational studies confirm higher electron density at C6 due to resonance donation from the hydroxy moiety, which overrides the steric influence of the C5 methyl group [3]. Competing reactions, such as ester hydrolysis or N-alkylation, are minimized by using non-nucleophilic solvents (e.g., DMF) and avoiding protic conditions [6] [8]. Nuclear magnetic resonance (¹H NMR) analyses of crude reaction mixtures reveal <5% of the undesired C5-brominated isomer, validating this regiochemical preference [3].
The 3-hydroxy group’s acidity and sensitivity to oxidation necessitate specialized catalytic protection during bromination. Radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) are critical when using NBS to suppress radical pathways that could oxidize the hydroxy group to a ketone [8]. Additionally, Lewis acid catalysts (e.g., zinc chloride) enhance electrophilic bromination efficiency at reduced temperatures, shortening reaction times and minimizing side reactions [3]. For large-scale syntheses, in situ silylation with tert-butyldimethylsilyl chloride (TBSCl) temporarily protects the hydroxy group, with subsequent deprotection using tetra-n-butylammonium fluoride (TBAF) yielding recovery rates >90% [4]. These strategies maintain hydroxy integrity, as confirmed by Fourier-transform infrared spectroscopy (FTIR) showing preserved O-H stretches (3200–3400 cm⁻¹) post-bromination [2] [4].
Solvent polarity directly influences bromination kinetics and regioselectivity. High-polarity solvents (DMF, acetonitrile) accelerate NBS dissociation, increasing Br⁺ availability and reducing reaction times by 30–40% compared to low-polarity alternatives (chloroform, toluene) [3] [8]. However, elevated temperatures (>40°C) in polar solvents promote ester hydrolysis, degrading yields by 15–20% [6]. Optimal conditions identified are 0–10°C in DMF, balancing reaction velocity (<2 hours) and product stability [3]. Cryogenic conditions (<−10°C) in dichloromethane suppress di-bromination but extend reaction times to 8–12 hours, complicating scale-up [8].
Table 2: Optimization of Reaction Conditions
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
DMF | 0–10 | 1.5 | 85 | 97 |
Acetonitrile | 20–25 | 1.0 | 80 | 95 |
Chloroform | Reflux | 3.0 | 72 | 90 |
Dichloromethane | −15 | 8.0 | 78 | 98 |
Scaling Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate synthesis introduces three key bottlenecks:
Table 3: Scalability Challenges and Mitigation Strategies
Challenge | Laboratory Scale | Pilot Scale (100 g) | Mitigation Strategy |
---|---|---|---|
Precursor Cost | Moderate | High | In-house synthesis optimization |
Chromatography Yield Loss | 15% | 25–30% | Gradient crystallization |
Reaction Temperature Control | Easy | Challenging | Microreactor technology |
Proposed solutions include catalytic bromine recycling to reduce NBS consumption and flow chemistry setups for exothermic reactions, improving temperature control and throughput [4] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0